molecular formula C17H12ClN3OS2 B2882830 5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-92-8

5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2882830
CAS No.: 941880-92-8
M. Wt: 373.87
InChI Key: WQHAKUGNCXORBP-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazoles are a type of organic compound that have been used in the design and synthesis of various materials due to their unique properties . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They have been used as building blocks in the synthesis of semiconductors for plastic electronics .


Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles involves a combination of three-step procedures: Ketcham reaction, radical bromination, and Suzuki cross-coupling . The synthetic approach towards these compounds is flexible, allowing for diverse structural modes and preparation methods .


Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles consist of a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D). Both key structural features are connected through a linker . The structure of all the compounds is fully π-conjugated providing proximity of the frontier molecular orbitals (FMO) .


Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles have shown superior photocatalytic activity for hydrogen production and dye degradation . The photocatalytic activity of these compounds benefits from the triazine moiety .


Physical and Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They have appropriate thermal stability and valuable photophysical properties .

Scientific Research Applications

Antitumor Activity

One notable application of structurally related pyridazinone derivatives includes their potential antitumor activity. Compounds containing the pyridazinone core, synthesized and characterized through techniques such as NMR and mass spectrometry, have demonstrated inhibitory effects against various cancer cell lines. For instance, derivatives synthesized with modifications on the pyridazinone structure have shown promising anticancer activities through preliminary in vitro assays, indicating the structural framework's relevance in designing novel antitumor agents (Qin et al., 2020).

Antioxidant Properties

Additionally, compounds incorporating the thiazolo[4,5-d]pyridazin-4(5H)-one structure have been investigated for their antioxidant properties. Research into new pyrimidine derivatives, including thiazolo and imidazolidine derivatives, underscores the potential of these molecules as antioxidants. These compounds were evaluated using various assays to measure their ability to scavenge free radicals, demonstrating their utility in addressing oxidative stress-related pathological conditions (Akbas et al., 2018).

Biological Activity

The structural motif of thiazolo[4,5-d]pyridazin-4(5H)-one also plays a significant role in the synthesis of compounds with varied biological activities, including analgesic and anti-inflammatory properties. For example, novel [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones have been synthesized and evaluated in vivo for their analgesic and anti-inflammatory activities, highlighting the versatility of this scaffold in medicinal chemistry (Demchenko et al., 2015).

Future Directions

Thiazolo[5,4-d]thiazoles have shown potential in the field of organic photovoltaics . Their synthetic chemistry has only been explored to a minor extent and there is plenty of room for improvement

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHAKUGNCXORBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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